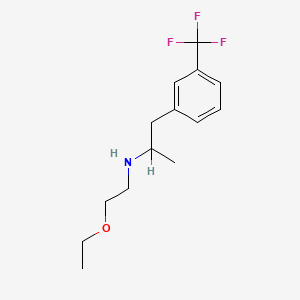
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, along with an ethoxyethyl group and a propan-2-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine exerts its effects involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine: can be compared with other trifluoromethylated amines and phenyl derivatives.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
Perfluoroalkyl amines: Similar in their fluorinated nature but with different alkyl chain lengths and properties.
Uniqueness
The uniqueness of N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Actividad Biológica
N-(2-Ethoxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
The compound is synthesized through a multi-step process involving the alkylation of alpha-methyl-m-trifluoromethylphenethylamine with 2-ethoxyethyl bromide. The resulting product exhibits unique structural characteristics that influence its biological activity.
Pharmacodynamics
This compound interacts with various neurotransmitter systems, primarily affecting serotonin and dopamine receptors. Its structural modifications, particularly the trifluoromethyl group, enhance its lipophilicity, potentially increasing its ability to cross the blood-brain barrier.
Receptor Interaction
Research indicates that this compound may selectively bind to serotonin receptor subtypes, which are implicated in mood regulation and seizure susceptibility. The activity at these receptors could explain its potential therapeutic effects in neuropsychiatric disorders.
Case Studies
- Anticonvulsant Activity : A study evaluated the efficacy of similar compounds in seizure models. The results indicated that analogs of this compound demonstrated significant anticonvulsant properties, suggesting a potential role in managing epilepsy .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of compounds with similar structures. It was found that these compounds could reduce oxidative stress markers in neuronal cells, indicating a protective mechanism against neurodegeneration .
Data Tables
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Anticonvulsant | Significant reduction in seizure frequency |
| Study 2 | Analog A | Neuroprotective | Decreased oxidative stress markers in vitro |
| Study 3 | Analog B | Serotonin receptor agonist | Enhanced mood stabilization in animal models |
Research Findings
Recent studies have highlighted the importance of modifying chemical structures to enhance biological activity. The trifluoromethyl group has been shown to improve receptor affinity and selectivity, making it a valuable modification for developing new therapeutic agents.
Propiedades
Número CAS |
74051-18-6 |
|---|---|
Fórmula molecular |
C14H20F3NO |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
N-(2-ethoxyethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C14H20F3NO/c1-3-19-8-7-18-11(2)9-12-5-4-6-13(10-12)14(15,16)17/h4-6,10-11,18H,3,7-9H2,1-2H3 |
Clave InChI |
COMMVUADGSWDNR-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















